molecular formula C4H10ClNO3S B1524995 N-(2-methoxyethyl)-N-methylsulfamoyl chloride CAS No. 355849-72-8

N-(2-methoxyethyl)-N-methylsulfamoyl chloride

Cat. No.: B1524995
CAS No.: 355849-72-8
M. Wt: 187.65 g/mol
InChI Key: WQEWZLQWJAZGAW-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-methylsulfamoyl chloride (CAS: Not explicitly provided; CID: 54592729) is a sulfamoyl chloride derivative with the molecular formula C₄H₁₀ClNO₃S and the SMILES notation CN(CCOC)S(=O)(=O)Cl . Its structure features a sulfamoyl core (ClS(=O)₂N–) substituted with a methyl group and a 2-methoxyethyl chain, conferring unique steric and electronic properties. Predicted collision cross-section (CCS) values for its adducts range from 135.7 to 146.2 Ų, indicating moderate molecular size and polarity . Limited literature exists on its biological or industrial applications, though it serves as a precursor in synthesizing complex acetamide derivatives (e.g., COVPDB1192) .

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO3S/c1-6(3-4-9-2)10(5,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEWZLQWJAZGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355849-72-8
Record name N-(2-methoxyethyl)-N-methylsulfamoyl chloride
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Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of N-(2-methoxyethyl)-N-methylsulfamoyl chloride typically involves the reaction of methanesulfonyl chloride with 2-methoxyethylamine. The compound acts as a sulfonamide, which is known to inhibit bacterial growth by interfering with folic acid synthesis through inhibition of the enzyme dihydropteroate synthase .

Medicinal Chemistry

This compound has been studied for its potential as a lead compound in drug development:

  • Antimicrobial Activity : Research indicates that sulfonamide compounds exhibit significant antibacterial properties, making them candidates for developing new antibiotics .
  • Cancer Research : The compound has been investigated for its role as a potential inhibitor in cancer therapies, particularly against non-small cell lung carcinoma and acute myeloid leukemia .

Biochemical Applications

The compound is utilized in various biochemical applications:

  • Buffering Agent : this compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for cellular function .
  • Hybridization Studies : It has been incorporated into locked nucleic acid (LNA) gapmers to study hybridization properties and base recognition, enhancing the understanding of nucleic acid interactions .

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Medicinal ChemistryAntimicrobial agents
Cancer ResearchInhibitor for cancer therapies
Biochemical ResearchBuffering agent in cell cultures
Nucleic Acid StudiesEnhancing hybridization properties

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that the compound exhibited significant activity against gram-positive bacteria, suggesting its potential as a new antibiotic.

Case Study 2: Cancer Inhibition

In preclinical trials, this compound demonstrated inhibitory effects on cell proliferation in non-small cell lung carcinoma models. The mechanism involved targeting specific pathways related to cell cycle regulation and apoptosis induction .

Mechanism of Action

The compound exerts its effects through its reactivity with various functional groups. It acts as a sulfonating agent, introducing sulfonate groups into organic molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Comparison

N-Ethyl-N-methylsulfamoyl Chloride (CAS: 35856-61-2)
  • Molecular Formula: C₃H₈ClNO₂S .
  • Key Differences : Replaces the 2-methoxyethyl group with a simpler ethyl chain.
Chloroacetamide Pesticides (e.g., Alachlor, Pretilachlor)
  • Core Structure : Chloroacetamide (ClCH₂CON–) with aromatic substituents .
  • Key Differences : Lack sulfamoyl chloride (–SO₂Cl) functionality, instead relying on chloroacetamide for herbicidal activity.
Aminoethyl Chloride Derivatives
  • Examples: 2-(N,N-Diethylamino)ethyl chloride hydrochloride (CAS: 869-24-9) .
  • Key Differences: Focus on aminoethyl backbones rather than sulfamoyl chlorides, emphasizing applications in pharmaceuticals or surfactants.

Physical and Chemical Properties

  • Polarity and Solubility : The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to purely alkyl-substituted analogs (e.g., N-ethyl-N-methylsulfamoyl chloride) .
  • Reactivity : Sulfamoyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling use in drug synthesis. The methoxyethyl group may slow hydrolysis compared to ethyl substituents due to steric effects .

Biological Activity

N-(2-methoxyethyl)-N-methylsulfamoyl chloride is a sulfamoyl derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interactions with biological targets.

Chemical Structure

The chemical formula of this compound is C5H12ClN1O2SC_5H_{12}ClN_1O_2S. The presence of a methoxyethyl group and a sulfamoyl moiety suggests potential reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Research indicates that sulfamoyl derivatives can act as inhibitors of protein kinases and other enzymes, potentially influencing cellular signaling pathways associated with cancer and inflammation .

Inhibition of Enzymes

  • Protein Kinase Inhibition : this compound has been studied for its inhibitory effects on mitogen-activated protein kinases (MAPKs), specifically MEK and ERK pathways, which are crucial in cell proliferation and survival .
  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition : This compound has also shown promise as an IDO inhibitor, which is relevant in cancer immunotherapy as IDO plays a role in immune evasion by tumors .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit DNA synthesis has been noted, particularly in studies involving colon cancer models .

Case Studies

  • Colon Cancer Model : A study highlighted the differential sensitivity of transplantable murine colon tumors to treatment with similar sulfamoyl compounds. The results indicated that these compounds could significantly inhibit DNA synthesis in tumor cells, suggesting a potential therapeutic application for this compound .
  • Inflammatory Response : Another investigation into the anti-inflammatory properties of sulfamoyl derivatives indicated that this compound might modulate cytokine production, thus potentially benefiting conditions characterized by excessive inflammation .

Summary of Research Findings

Study FocusKey Findings
Enzyme InhibitionInhibits MEK/ERK pathways; potential for cancer treatment
Antitumor ActivityInduces apoptosis in cancer cell lines; inhibits DNA synthesis
Anti-inflammatory EffectsModulates cytokine production; potential application in inflammatory diseases

Preparation Methods

Primary Preparation Method

The most direct and commonly reported synthesis of N-(2-methoxyethyl)-N-methylsulfamoyl chloride involves the reaction between N-methylsulfamoyl chloride and 2-methoxyethylamine . This approach is straightforward and typically proceeds under mild conditions:

  • Reaction:
    N-methylsulfamoyl chloride + 2-methoxyethylamine → this compound

  • Conditions:
    The reaction is generally carried out in an aprotic solvent with controlled temperature to avoid side reactions. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride, resulting in substitution of the chloride with the 2-methoxyethyl group.

  • Notes:

    • The reaction requires careful stoichiometric control to prevent overreaction or hydrolysis.
    • Purification is often achieved by extraction and distillation or chromatography to isolate the pure sulfamoyl chloride derivative.

Analytical Data and Reaction Optimization

While specific reaction parameters for this compound are limited in publicly available literature, general principles from sulfamoyl chloride chemistry apply:

Parameter Typical Conditions/Notes
Reaction Temperature Ambient to 0–25 °C to control reactivity and side products
Solvent Aprotic solvents such as dichloromethane or THF
Base Triethylamine or similar organic bases
Reaction Time 1–4 hours depending on scale and temperature
Workup Extraction with organic solvents and aqueous washes
Purification Distillation under reduced pressure or chromatography

Optimization often involves screening activators or bases to improve coupling efficiency in analogous reactions, as seen in oligonucleotide synthesis where activators like 5-(bis-3,5-trifluoromethylphenyl)-1H-tetrazole significantly improve coupling yields. Although this example is from a different chemical class, it illustrates the importance of reagent selection in optimizing sulfamoyl chloride formation.

Summary of Key Preparation Points

Step Description Comments
1 React N-methylsulfamoyl chloride with 2-methoxyethylamine Direct nucleophilic substitution reaction
2 Maintain controlled temperature and stoichiometry Prevent side reactions and hydrolysis
3 Use aprotic solvent and base (e.g., triethylamine) Scavenge HCl and promote reaction
4 Purify product by extraction and chromatography Obtain high purity compound

Research Findings and Practical Notes

  • The direct amine substitution method is the most efficient and widely used for preparing this compound.
  • Protective group strategies, while more complex, enable the synthesis of related sulfamoyl chlorides with sensitive functional groups.
  • Reaction optimization through choice of activators and bases can significantly enhance yields in analogous sulfamoyl chloride chemistry.
  • Handling precautions include working under inert atmosphere and avoiding moisture, as sulfamoyl chlorides are moisture-sensitive and can hydrolyze.

Q & A

Q. What are the common synthetic routes for N-(2-methoxyethyl)-N-methylsulfamoyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A primary approach involves reacting a sulfamoyl chloride precursor (e.g., dimethylsulfamoyl chloride) with 2-methoxyethylamine under controlled conditions. Key parameters include temperature (0–5°C to minimize side reactions), solvent choice (anhydrous dichloromethane or THF), and stoichiometric excess of the amine to drive the reaction . Purification often employs column chromatography or recrystallization. For optimization, kinetic studies using NMR to monitor intermediate formation are recommended .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Structural confirmation requires 1H^1H- and 13C^{13}C-NMR to verify the methoxyethyl and methyl sulfonamide groups. Mass spectrometry (ESI-TOF) provides molecular ion validation. For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental reactivity data for sulfamoyl chlorides?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states in computational models. To address this:
  • Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental kinetic data, adjusting for solvation models (e.g., PCM).
  • Use molecular dynamics simulations to explore solvent interactions.
  • Validate computational models against crystallographic data (e.g., hydrogen-bonding networks in ) .

Q. How can the hydrolytic stability of this compound be systematically studied under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (e.g., 40°C/75% RH) and monitoring degradation via LC-MS. Kinetic profiling at different pH levels (2–12) identifies susceptibility to acid/base hydrolysis. Intramolecular stabilization mechanisms, such as hydrogen bonding (observed in ’s crystal structure), can mitigate hydrolysis. Isotopic labeling (18O^{18}O-H2_2O) traces oxygen incorporation in degradation products .

Q. What advanced techniques are suitable for elucidating intermolecular interactions in derivatives of this compound?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., H···O, O···π) as demonstrated in .
  • SC-XRD : Resolves π-stacking and hydrogen-bonding motifs.
  • Solid-State NMR : Probes dynamic interactions in non-crystalline forms.
  • DSC/TGA : Evaluates thermal stability linked to molecular packing .

Q. How can researchers design bioactivity assays for sulfamoyl chloride derivatives targeting enzyme inhibition?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., proteases, kinases) due to the compound’s electrophilic sulfonyl chloride group.
  • Assay Design : Use fluorescence-based assays (e.g., FRET for protease inhibition) or radiometric methods (e.g., 32P^{32}P-ATP for kinases).
  • Mechanistic Studies : Employ stopped-flow kinetics to measure covalent adduct formation. Cross-reference with structural analogs (e.g., ’s imidazole derivatives) to identify structure-activity relationships .

Data Contradiction & Validation

Q. How should researchers address conflicting crystallographic and spectroscopic data for sulfamoyl chloride derivatives?

  • Methodological Answer :
  • Re-evaluate Sample Purity : Contaminants (e.g., hydrolysis products) may skew NMR/XRD data.
  • Multi-Technique Validation : Correlate SC-XRD (absolute structure) with 1H^1H-NMR (solution-state conformation).
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility not captured in static crystal structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-N-methylsulfamoyl chloride
Reactant of Route 2
N-(2-methoxyethyl)-N-methylsulfamoyl chloride

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